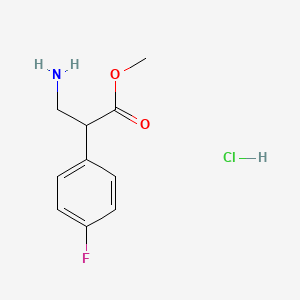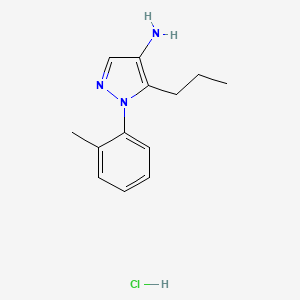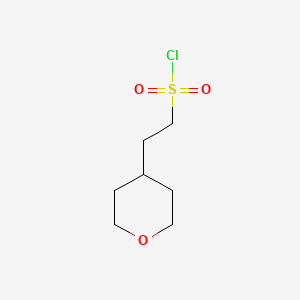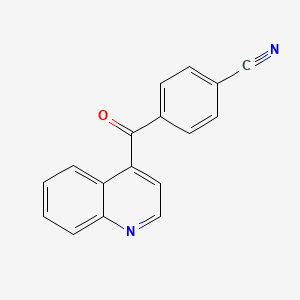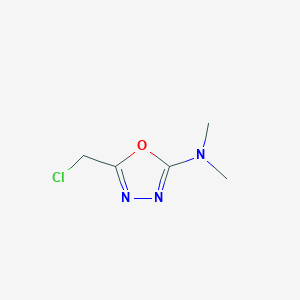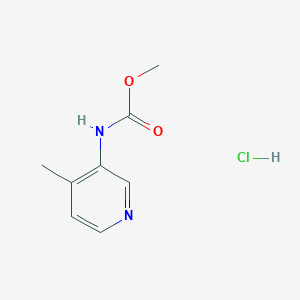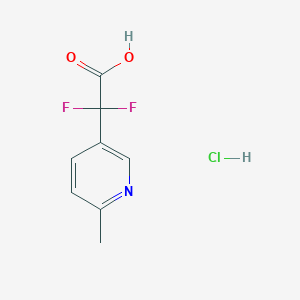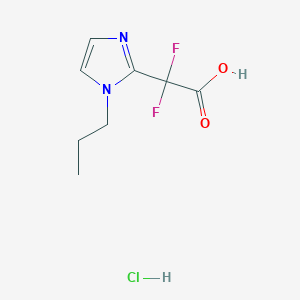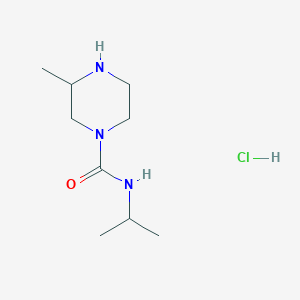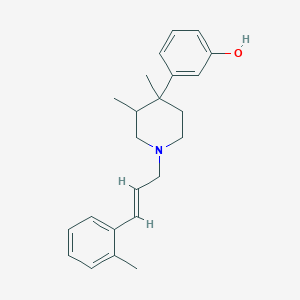
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proline and Plant Stress Resistance
Proline is identified as a significant organic osmolyte in plants, accumulating in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metal exposure. It plays a crucial role in maintaining enzyme and membrane integrity, mediating osmotic adjustment, and possibly enhancing plant stress tolerance. Genetically engineered plants to produce proline have shown potential in improving stress effects, although challenges remain in achieving sufficient compound production. Exogenous application of proline has, in some cases, led to increased growth and crop yield under stress conditions, suggesting its application in agricultural biotechnology to enhance stress resilience in crops (Ashraf & Foolad, 2007).
Neurochemical Effects of Proline
Proline plays a pivotal role in primary metabolism and physiological functions. High levels of proline are associated with neurological symptoms and brain abnormalities in hyperprolinemic patients. Research indicates that proline may affect energy metabolism, oxidative stress, and excitotoxicity, suggesting its involvement in the neuropathophysiology of certain disorders. These insights could be valuable in developing therapeutic strategies for conditions characterized by proline imbalance (Wyse & Netto, 2011).
Proline in Synthetic Methodologies
Proline and its derivatives are crucial in synthetic organic chemistry, serving as intermediates in the synthesis of complex molecules, including indoles, which are core structures in many natural products and pharmaceuticals. The versatility of proline in synthetic methodologies underpins its potential applications in drug discovery and development. Understanding the synthetic routes facilitated by proline and its derivatives can lead to innovative approaches in creating novel compounds with therapeutic value (Taber & Tirunahari, 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline involves the reaction of cyclohexylamine with diethyl malonate to form the corresponding malonic ester. The malonic ester is then reacted with ethyl acetoacetate to form the desired intermediate. The intermediate is then cyclized to form the final product.", "Starting Materials": [ "Cyclohexylamine", "Diethyl malonate", "Ethyl acetoacetate" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding malonic ester.", "Step 2: The malonic ester is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired intermediate.", "Step 3: The intermediate is then cyclized by heating with a catalytic amount of p-toluenesulfonic acid to form the final product, 4-Cyclohexyl-1-(1,3 dioxopentyl)-L-Proline." ] } | |
CAS No. |
149760-14-5 |
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
(2S,4S)-4-cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-2-13(18)9-15(19)17-10-12(8-14(17)16(20)21)11-6-4-3-5-7-11/h11-12,14H,2-10H2,1H3,(H,20,21)/t12-,14+/m1/s1 |
InChI Key |
VJUXKOAKXDWKSB-OCCSQVGLSA-N |
Isomeric SMILES |
CCC(=O)CC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC=CC3=CC=CC=C3C |
Canonical SMILES |
CCC(=O)CC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
